

solubility of 3-Amino-5-cyanobenzoic acid in organic solvents

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Compound of Interest

Compound Name: 3-Amino-5-cyanobenzoic acid

Cat. No.: B3069889

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An In-Depth Technical Guide to the Solubility of **3-Amino-5-cyanobenzoic Acid** in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of **3-Amino-5-cyanobenzoic acid**, a versatile building block in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a robust theoretical framework based on its physicochemical properties and draws comparisons with structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine the solubility of **3-Amino-5-cyanobenzoic acid** in their own laboratory settings, ensuring the generation of reliable and reproducible data.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

3-Amino-5-cyanobenzoic acid is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, an amino group, and a cyano group. This trifunctional nature makes it an attractive scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The strategic manipulation of these functional groups

allows for the construction of various heterocyclic systems and other pharmacologically relevant structures.

The solubility of **3-Amino-5-cyanobenzoic acid** in organic solvents is a pivotal consideration at multiple stages of the drug development pipeline:

- **Synthetic Chemistry:** The choice of solvent is paramount for achieving optimal reaction conditions, influencing reaction rates, and facilitating the ease of product isolation and purification.
- **Crystallization and Polymorphism:** Controlled crystallization from specific solvents is essential for obtaining the desired crystalline form (polymorph) of a compound, which can significantly impact its stability, dissolution rate, and bioavailability.
- **Formulation:** The development of a viable drug product often necessitates dissolving the API in a suitable solvent system for the preparation of liquid formulations or for processing into solid dosage forms.

Understanding the interplay between the molecular structure of **3-Amino-5-cyanobenzoic acid** and the properties of various organic solvents is therefore indispensable for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties of 3-Amino-5-cyanobenzoic Acid

To predict and understand the solubility of **3-Amino-5-cyanobenzoic acid**, it is essential to first characterize its key physicochemical properties. These properties govern its interactions with solvent molecules.

| Property | Value/Information | Source |
|-------------------|---|---------------------------------------|
| Molecular Formula | C ₈ H ₆ N ₂ O ₂ | --INVALID-LINK--[1] |
| Molecular Weight | 162.15 g/mol | --INVALID-LINK--[1] |
| Appearance | Light yellow to light brown solid | --INVALID-LINK-- |
| Melting Point | Data not readily available. For comparison, 3-cyanobenzoic acid has a melting point of 217-222 °C, and 3-aminobenzoic acid has a melting point of 173 °C. | --INVALID-LINK--, --INVALID-LINK--[2] |
| pKa | Estimated values: The carboxylic acid pKa is likely to be around 3-4, while the anilinium ion pKa is expected to be around 2-3. | |
| Structure | | |

The presence of both a hydrogen bond donor (amino group, carboxylic acid) and hydrogen bond acceptors (cyano group, carboxylic acid) suggests that **3-Amino-5-cyanobenzoic acid** is a polar molecule capable of engaging in a variety of intermolecular interactions.

Theoretical Framework for Solubility

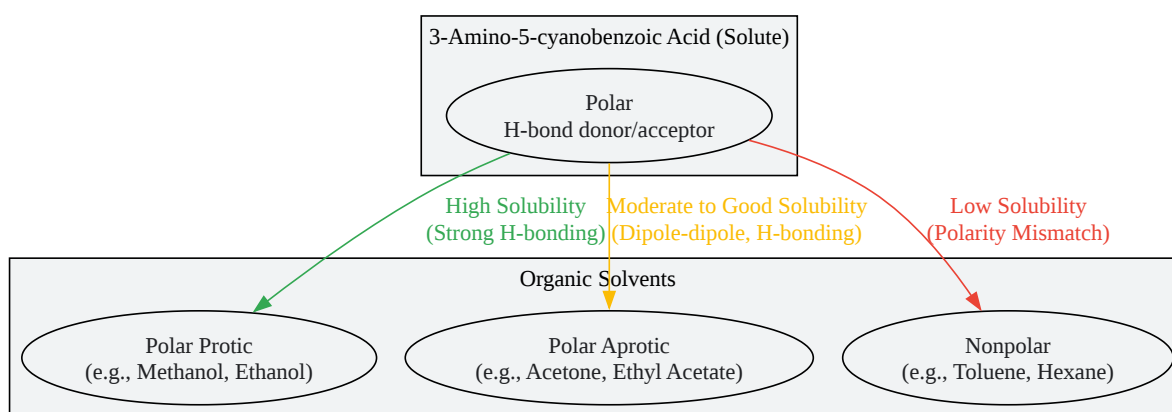
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."^[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes are more soluble in nonpolar solvents. The overall polarity of a molecule is a result of its functional groups and their arrangement.

The solubility of **3-Amino-5-cyanobenzoic acid** in a given organic solvent will be determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Solvent Classification and Expected Solubility Trends

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.[4]

- **Polar Protic Solvents:** These solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors.[4] Given the functional groups present in **3-Amino-5-cyanobenzoic acid**, it is expected to exhibit good solubility in these solvents due to the potential for strong hydrogen bonding interactions.
- **Polar Aprotic Solvents:** Solvents like acetone, ethyl acetate, and acetonitrile are polar but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.[4] **3-Amino-5-cyanobenzoic acid** is expected to have moderate to good solubility in these solvents, driven by dipole-dipole interactions and hydrogen bonding with the solute's donor groups.
- **Nonpolar Solvents:** Solvents such as toluene and hexane have low dielectric constants and are incapable of significant hydrogen bonding. It is anticipated that **3-Amino-5-cyanobenzoic acid** will have poor solubility in these solvents due to the significant mismatch in polarity.



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Comparative Solubility Analysis with Structural Analogs

While direct quantitative data for **3-Amino-5-cyanobenzoic acid** is scarce, examining the solubility of its structural analogs can provide valuable insights.

| Compound | Solvent | Solubility (mol/L at ~298 K) | Reference |
|-------------------------|----------|------------------------------|---------------------|
| Benzoic Acid | Ethanol | ~3.0 | --INVALID-LINK-- |
| 3-Aminobenzoic Acid | Water | 5.9 mg/mL (at 15°C) | --INVALID-LINK--[2] |
| 3-Nitrobenzoic Acid | Methanol | ~0.3 | --INVALID-LINK-- |
| 3-Nitrobenzoic Acid | Ethanol | ~0.2 | --INVALID-LINK-- |
| 3,5-Dinitrobenzoic Acid | Methanol | ~0.17 | --INVALID-LINK-- |
| 3,5-Dinitrobenzoic Acid | Ethanol | ~0.12 | --INVALID-LINK-- |

Note: The data for nitrobenzoic acids is included to illustrate the impact of polar substituents on solubility.

From this comparative data, it is evident that polar functional groups significantly influence solubility. The amino group in 3-aminobenzoic acid enhances its polarity and hydrogen bonding capacity, leading to appreciable water solubility. Conversely, the nitro groups, while polar, can lead to strong crystal lattice energies, potentially reducing solubility compared to the parent benzoic acid in some organic solvents.

For **3-Amino-5-cyanobenzoic acid**, the combined presence of the polar amino and cyano groups, along with the carboxylic acid, suggests that its solubility behavior will be complex but generally favor polar solvents.

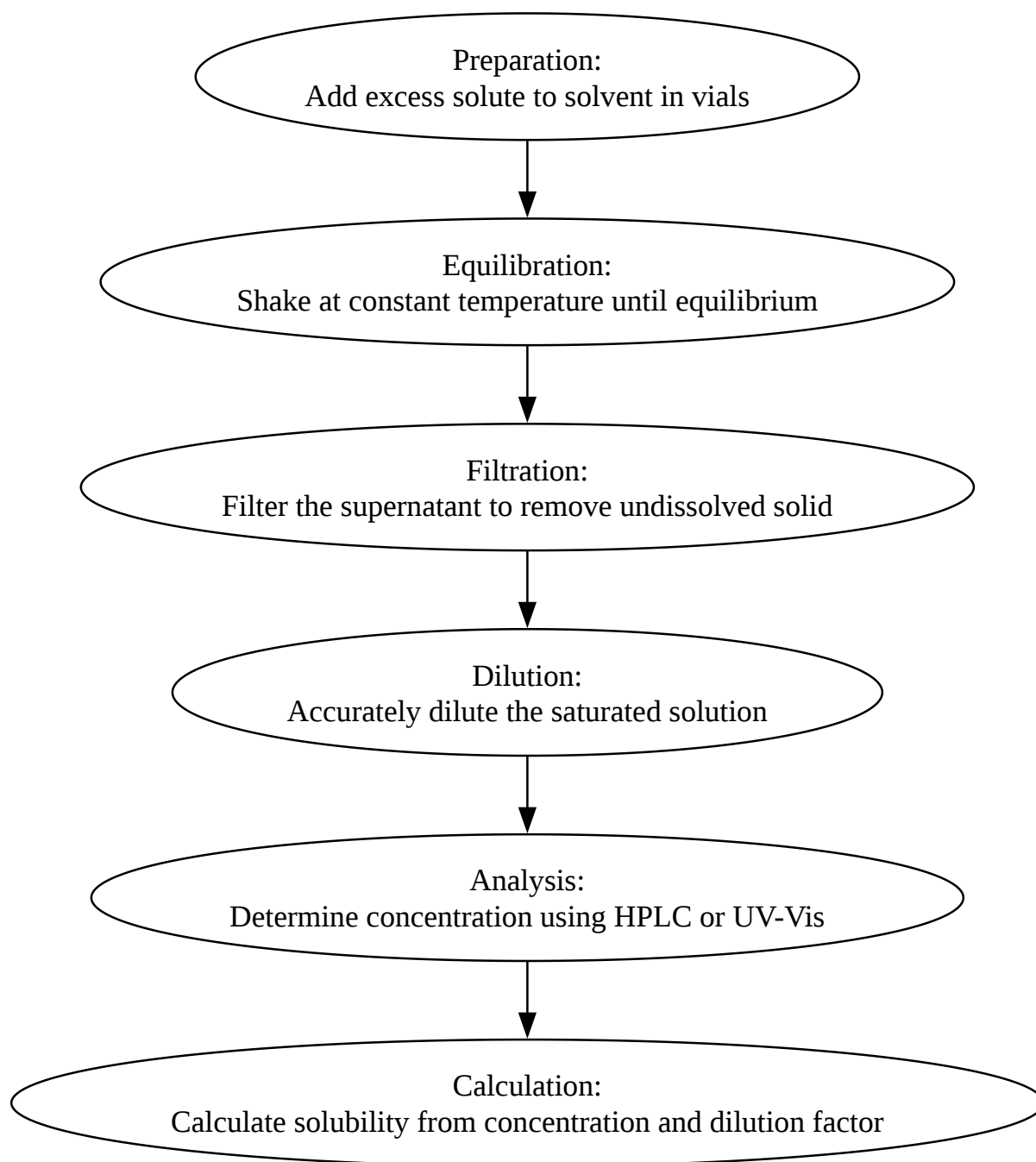
Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for **3-Amino-5-cyanobenzoic acid**, a well-controlled experimental procedure is essential. The following protocol outlines the widely accepted isothermal shake-flask method.

Materials and Equipment

- **3-Amino-5-cyanobenzoic acid** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatic shaker bath or incubator
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Syringe filters (0.45 μm , solvent-compatible)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow



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Step-by-Step Procedure

- Preparation: Add an excess amount of **3-Amino-5-cyanobenzoic acid** to a series of vials containing a known volume or mass of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

- **Equilibration:** Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient time (typically 24-72 hours) to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
- **Filtration:** Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.
- **Dilution:** Accurately pipette a known volume of the filtered saturated solution into a volumetric flask and dilute with the same solvent to a concentration within the linear range of the analytical method.
- **Analysis:** Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of **3-Amino-5-cyanobenzoic acid**. A pre-established calibration curve is necessary for accurate quantification.
- **Calculation:** Calculate the solubility of **3-Amino-5-cyanobenzoic acid** in the chosen solvent at the experimental temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or g/100g of solvent.

Conclusion and Future Perspectives

While a comprehensive experimental dataset for the solubility of **3-Amino-5-cyanobenzoic acid** in a wide range of organic solvents is not yet publicly available, this technical guide provides a robust framework for understanding and predicting its solubility behavior. The presence of multiple polar functional groups capable of hydrogen bonding strongly suggests that its solubility will be highest in polar protic solvents, followed by polar aprotic solvents, and lowest in nonpolar solvents.

The detailed experimental protocol provided herein empowers researchers to generate high-quality, in-house solubility data, which is essential for the effective use of **3-Amino-5-cyanobenzoic acid** in pharmaceutical research and development. Future work should focus on the systematic experimental determination of the solubility of this important building block in

a variety of common organic solvents at different temperatures. Such data would be invaluable for the development of predictive solubility models and for the optimization of synthetic and crystallization processes.

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